![molecular formula C15H17ClN2O2 B2789977 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2196076-67-0](/img/structure/B2789977.png)
1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one, also known as CBR-5884, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of diazepines and has been found to have interesting pharmacological properties. In
科学的研究の応用
1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, this compound has been found to have neuroprotective effects and can reduce the severity of ischemic stroke. In psychiatry, this compound has been studied for its anxiolytic and antidepressant effects. In oncology, this compound has been found to have antitumor properties and can inhibit the growth of cancer cells.
作用機序
The exact mechanism of action of 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one is not fully understood. However, it is known that this compound acts as a positive allosteric modulator of the GABA-A receptor. This leads to an increase in the activity of the receptor, resulting in anxiolytic and sedative effects. This compound has also been found to inhibit the activity of the enzyme histone deacetylase, which can lead to epigenetic changes and alter gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety and depression-like behaviors. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been found to reduce the severity of ischemic stroke and protect against neurodegeneration. This compound has also been found to have antitumor properties and can inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the role of this compound in the regulation of gene expression and epigenetic changes. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound with potential therapeutic applications in various fields of medicine.
合成法
The synthesis of 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves the reaction of 4-chlorobenzoyl chloride with 1,4-diazepan-1-ylprop-2-en-1-one in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 105-107°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
特性
IUPAC Name |
1-[4-(4-chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-14(19)17-8-3-9-18(11-10-17)15(20)12-4-6-13(16)7-5-12/h2,4-7H,1,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIHJEBQFVWQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789894.png)
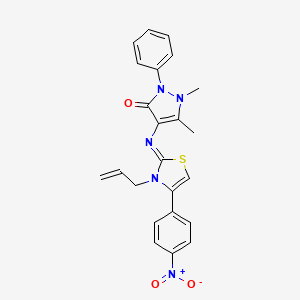
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B2789899.png)
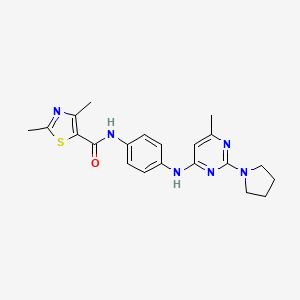
![Benzo[b]thiophene-3-carboxylic acid, 7-methyl-](/img/structure/B2789901.png)
![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2789902.png)
![Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate](/img/structure/B2789905.png)
![{2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B2789909.png)
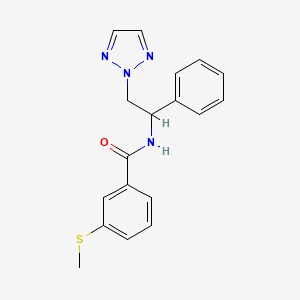
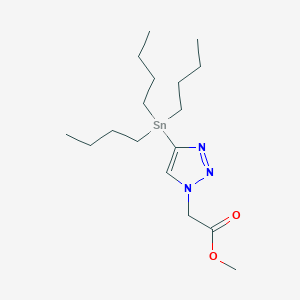
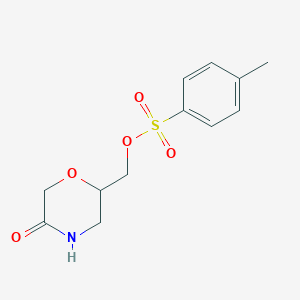

![1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone](/img/structure/B2789915.png)
![8-(2-Chloro-6-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2789917.png)